molecular formula C15H17NO4 B3375848 7-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanoic acid CAS No. 1154-46-7

7-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanoic acid

Cat. No.: B3375848
CAS No.: 1154-46-7
M. Wt: 275.3 g/mol
InChI Key: KIPFPUCUWBTAQK-UHFFFAOYSA-N
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Description

7-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanoic acid is a chemical compound with the molecular formula C15H17NO4 and a molecular weight of 275.3 g/mol It is known for its unique structure, which includes a phthalimide group attached to a heptanoic acid chain

Mechanism of Action

Target of Action

7-Phthalimidoheptanoic acid, also known as 7-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanoic acid, is a complex compound with potential biological activity. It’s important to note that the compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar structures .

Mode of Action

Based on its structure, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions could potentially alter the conformation or activity of the target proteins or enzymes, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been shown to influence lipid-related pathways . For instance, phosphatidic acid, a lipid molecule, regulates various cellular processes .

Pharmacokinetics

The compound’s lipophilic nature suggests it could be well-absorbed and distributed throughout the body, particularly in fatty tissues . The metabolism and excretion of the compound would likely involve enzymatic transformations and renal or biliary elimination, respectively .

Result of Action

Given its potential interaction with lipid-related pathways, it could potentially influence cell membrane dynamics, signal transduction, and other lipid-dependent cellular processes

Action Environment

The action, efficacy, and stability of 7-phthalimidoheptanoic acid could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and interaction with its targets . Additionally, the presence of other molecules could influence its absorption and distribution within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanoic acid typically involves the reaction of phthalic anhydride with an appropriate amino acid under specific conditions. One common method involves heating a mixture of the amino acid and phthalic anhydride at 180°C for 2 hours. The reaction mixture is then cooled, treated with hexane, and the formed precipitate is filtered off and recrystallized from a water-ethanol mixture .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include additional purification steps such as chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the phthalimide group to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the phthalimide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

7-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A simpler compound with similar structural features.

    N-alkylphthalimides: Compounds with alkyl groups attached to the nitrogen of the phthalimide ring.

    Phthalic anhydride derivatives: Compounds derived from phthalic anhydride with various substituents.

Uniqueness

7-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanoic acid is unique due to its heptanoic acid chain, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-(1,3-dioxoisoindol-2-yl)heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-13(18)9-3-1-2-6-10-16-14(19)11-7-4-5-8-12(11)15(16)20/h4-5,7-8H,1-3,6,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPFPUCUWBTAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545242
Record name 7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154-46-7
Record name 7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of phthalic anhydride (5.3 g.) and 7-amino-heptanoic acid (5.8 g.) was heated at 185°-190° C. for 40 minutes and then cooled. The cooled partially solidified product was dissolved in ethyl acetate and the solution washed several times with dilute HCl. The organic layer was dried (MgSO4), filtered and evaporated to dryness and the residue recrystallized from acetic acid to give 7-phthalimidoheptanoic acid (5 g.), m.p. 112°-115° C.
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5.8 g
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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